Isatin-5-sulfonic Acid Monosodium Salt Monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

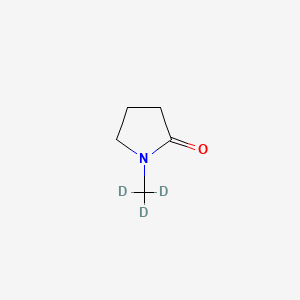

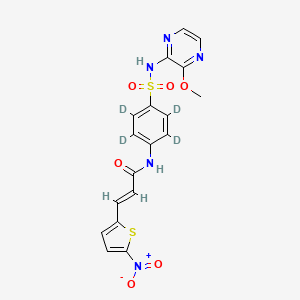

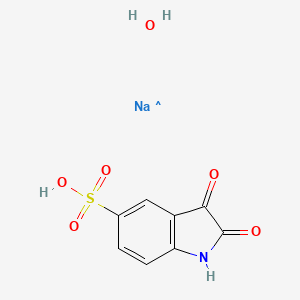

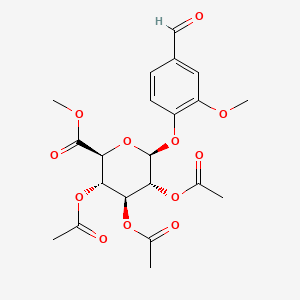

Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is a chemical compound with the empirical formula C8H4NNaO5S · 2H2O . It is used as a reactant for the preparation of orally active oxytocin receptor antagonists .

Synthesis Analysis

Isatin and its derivatives are important heterocyclic compounds that can be used as precursors for drug synthesis . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Molecular Structure Analysis

The molecular structure of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is represented by the SMILES stringO.O.[Na+].[O-]S(=O)(=O)c1ccc2NC(=O)C(=O)c2c1 . The InChI key for this compound is QOAFLTFHMZZJFP-UHFFFAOYSA-M . Chemical Reactions Analysis

Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is a reactant for the preparation of orally active oxytocin receptor antagonists . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 285.21 g/mol . It has a carbon content of 33.0-34.4%, sulfur content of 11.0-11.5%, and water impurities of 6-13% . The melting point is greater than or equal to 300 °C .科学的研究の応用

Polymer Synthesis for Fuel Cells

Isatin-based polymers have been synthesized for potential use in Proton Exchange Membrane Fuel Cells (PEMFC). A study by Lee et al. (2015) discussed the synthesis of polymers containing isatin units through a super acid-catalyzed carbon–carbon coupling reaction. These polymers, grafted with propylsulfonic acid, were shown to have high molecular weight and exhibited promising properties, including ion exchange capacity (IEC), water uptake, dimensional stability, and proton conductivity, when compared to Nafion®, a standard in fuel cell membranes (Lee et al., 2015).

Microwave-Assisted Organic Synthesis

Barbosa et al. (2022) introduced a greener, microwave-assisted methodology for the deprotection of the 1,3-dioxolane ketal of isatin, using p-sulfonic acid-calix[n]arene as a catalyst. This method highlights an efficient, environmentally friendly approach to hydrolyze isatin ketals, with the potential for the catalyst's reuse in multiple cycles, underscoring its efficiency and sustainability in organic synthesis (Barbosa et al., 2022).

Environmental Remediation

The electrochemical degradation of indigo carmine dye in wastewater using boron-doped diamond anode was explored by Ammar et al. (2006). The study found that anodic oxidation is a viable method for the remediation of wastewaters, with isatin 5-sulfonic acid being one of the main aromatic products formed. This demonstrates the application of isatin derivatives in environmental clean-up efforts (Ammar et al., 2006).

Catalysis in Organic Synthesis

Research has also been conducted on the synthesis and application of isatin-based catalysts for organic reactions. Zolfigol et al. (2010) reported the use of a new Brønsted acidic ionic liquid based on isatin for the synthesis of N-sulfonyl imines, showcasing an efficient and green approach to organic synthesis at room temperature (Zolfigol et al., 2010).

作用機序

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

InChI |

InChI=1S/C8H5NO5S.Na.H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;/h1-3H,(H,9,10,11)(H,12,13,14);;1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUXWZMADYBVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NNaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857899 |

Source

|

| Record name | PUBCHEM_71749626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isatin-5-sulfonic Acid Monosodium Salt Monohydrate | |

CAS RN |

303137-11-3 |

Source

|

| Record name | PUBCHEM_71749626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)